N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
CAS No.: 1199215-85-4
Cat. No.: VC2806345
Molecular Formula: C12H14N4OS
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide - 1199215-85-4](/images/structure/VC2806345.png)
Specification
CAS No. | 1199215-85-4 |
---|---|
Molecular Formula | C12H14N4OS |
Molecular Weight | 262.33 g/mol |
IUPAC Name | N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |
Standard InChI | InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17) |
Standard InChI Key | ICIFSKMPLNSMIA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N |
Introduction
Structural Characteristics and Physical Properties
Chemical Structure and Identification
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide (CAS: 1199215-85-4) consists of three key structural components: a 5-amino-1,3,4-thiadiazole ring, an ethyl linker, and a 3-methylbenzamide group. The compound has a molecular formula of C12H14N4OS and a molecular weight of 262.3 . The structure can be represented by its SMILES notation and InChI key (ICIFSKMPLNSMIA-UHFFFAOYSA-N) , which serve as unique identifiers in chemical databases.
The 1,3,4-thiadiazole core is a planar, aromatic five-membered ring containing two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4. The amino group at position 5 of the thiadiazole ring is a primary amine capable of forming hydrogen bonds. The ethyl chain (-CH2CH2-) connects the thiadiazole ring at position 2 to the amide nitrogen of the 3-methylbenzamide group. The benzamide portion features a methyl substituent at the meta position (position 3) of the benzene ring.
Table 1: Structural Properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H14N4OS | |
Molecular Weight | 262.3 | |
CAS Number | 1199215-85-4 | |
MFCD Number | MFCD13248736 | |
InChI Key | ICIFSKMPLNSMIA-UHFFFAOYSA-N |
Proposed Synthetic Route
A plausible synthetic route for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide could involve the following sequence:
-
Synthesis of the 5-amino-1,3,4-thiadiazole core, potentially starting from thiosemicarbazide or related precursors
-
Functionalization at the 2-position of the thiadiazole ring to introduce the ethyl linker, possibly through alkylation reactions
-
Introduction of an amine functionality at the terminal carbon of the ethyl chain
-
Amide coupling between the terminal amine and 3-methylbenzoic acid or its activated derivative (e.g., acid chloride or activated ester)
The specific reaction conditions, including solvents, temperatures, catalysts, and purification methods, would need to be optimized for each step to ensure good yields and high purity of the final product.
Biological Activities of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide and Related Compounds
The amino group at position 5 of the thiadiazole ring, which is present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, appears to be a favorable structural feature for anticancer activity. This functional group can form hydrogen bonds with biological targets and may enhance the compound's interaction with cancer-related enzymes or receptors.
Other Biological Activities
Beyond anticancer properties, 1,3,4-thiadiazole derivatives have demonstrated a wide range of biological activities that might also be present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide. These include antimicrobial, antifungal, antiapoptotic, and enzyme inhibitory activities.
Structure-Activity Relationships and Molecular Docking Studies
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for rational drug design and optimization. For 1,3,4-thiadiazole derivatives, several structure-activity relationships have been identified in the literature that may be relevant to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide.
In studies of anticancer thiadiazole derivatives, substituents on the C-5 phenyl ring have been shown to significantly influence cytotoxic activity . The nature, position, and electronic properties of these substituents can affect the compound's interaction with biological targets. For N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, the amino group at position 5 may enhance binding to biological targets through hydrogen bonding.
The position of substituents on benzamide derivatives of 1,3,4-thiadiazoles has also been shown to affect their biological activity. For instance, compounds with methoxy groups in the para position demonstrated higher inhibitory potency against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines, while compounds with fluorine in the ortho position showed greater cytotoxicity against colon cancer (HT29) cell lines .
For N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, the methyl group at position 3 of the benzamide moiety may influence its biological activity by affecting the compound's electronic distribution, lipophilicity, and steric interactions with biological targets.
Comparative Analysis with Similar Compounds
Table 6: Comparative Analysis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide with Related Compounds
Several structural features appear to be important for the biological activity of these compounds. The 1,3,4-thiadiazole ring serves as a core scaffold that can engage in various interactions with biological targets. Substituents at positions 2 and 5 of the thiadiazole ring significantly influence the compound's activity profile. The amino group at position 5, present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, may enhance hydrogen bonding interactions with biological targets.
The nature of the linker between the thiadiazole ring and the benzamide moiety also appears to be important. The ethyl linker in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide provides conformational flexibility, which may allow the compound to adopt optimal binding conformations with its targets. This flexibility might be advantageous compared to compounds with direct attachment of the benzamide to the thiadiazole ring.
The presence of the amino group at position 5 of the thiadiazole ring likely enhances the compound's water solubility, potentially improving its absorption. Similar 5-amino-1,3,4-thiadiazole derivatives have shown good oral bioavailability in ADMET analyses .
The ethyl linker and 3-methylbenzamide moiety contribute to the compound's lipophilicity, which may enhance its ability to cross biological membranes but could also increase its binding to plasma proteins. The balance between hydrophilic and lipophilic elements in the molecule is likely to result in favorable drug-like properties.
Drug Development Considerations
Several factors need to be considered for the potential development of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide as a therapeutic agent. These include its physical and chemical stability, formulation possibilities, potential toxicity, and therapeutic index.
In terms of toxicity, related 5-amino-1,3,4-thiadiazole derivatives have shown minimal toxicity in ADMET analyses . Some 1,3,4-thiadiazole derivatives have demonstrated selectivity for cancer cells over normal cells, suggesting a potentially favorable therapeutic index for anticancer applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume